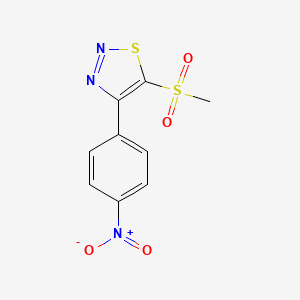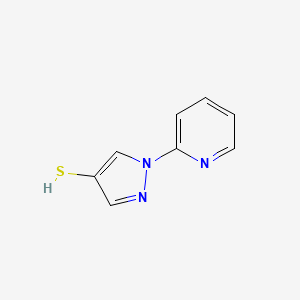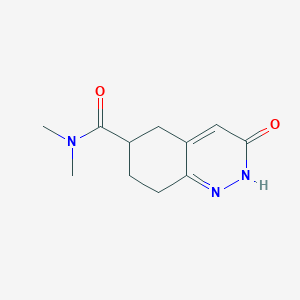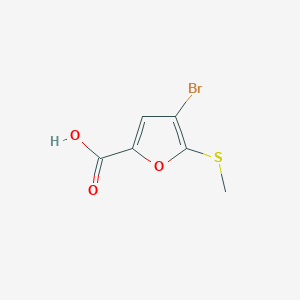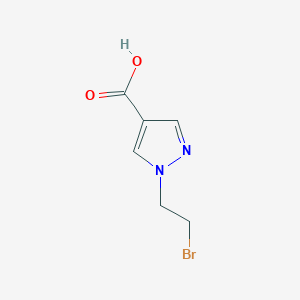
1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of an appropriate pyrazole precursor. One common method is the reaction of 1H-pyrazole-4-carboxylic acid with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-(2-substituted-ethyl)-1H-pyrazole-4-carboxylic acid derivatives.
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives with additional functional groups.
Reduction: Formation of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Iodoethyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(2-Bromoethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C6H7BrN2O2 |
|---|---|
Molekulargewicht |
219.04 g/mol |
IUPAC-Name |
1-(2-bromoethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) |
InChI-Schlüssel |
USSGDVPOXMXUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)




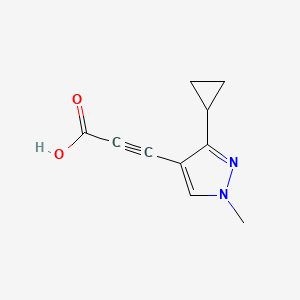
![tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11791976.png)

![2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)
![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
